2-Bromo-5-methylaniline
Overview
Description
2-Bromo-5-methylaniline: is an organic compound with the molecular formula C7H8BrN . It is a derivative of aniline, where the hydrogen atoms at the 2 and 5 positions on the benzene ring are substituted with a bromine atom and a methyl group, respectively. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methylaniline typically involves the following steps :
Nitration: The starting material, 2-bromo-5-methylbenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 2-bromo-5-methyl-1-nitrobenzene.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid, yielding this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The amino group activates the benzene ring towards electrophilic substitution reactions, such as bromination and nitration.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Nitration: A mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Reduction: Iron powder (Fe) and hydrochloric acid (HCl).
Major Products
Bromination: 2,4,6-Tribromoaniline.
Nitration: 2-Bromo-5-methyl-1-nitrobenzene.
Reduction: this compound.
Scientific Research Applications
2-Bromo-5-methylaniline is used in various scientific research applications :
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the synthesis of pharmaceuticals, including anticancer agents and anti-inflammatory drugs.
Industry: In the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methylaniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylaniline
- 2-Bromo-6-methylaniline
- 2-Chloro-5-methylaniline
Uniqueness
2-Bromo-5-methylaniline is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. The position of the bromine and methyl groups on the benzene ring affects the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-bromo-5-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAQWOXSUFGGKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53078-85-6 | |
Record name | 2-Bromo-5-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Bromo-5-methylaniline in the synthesis of 2-Fluoro-4-methylbenzoic acid?
A: this compound serves as the starting material in the synthesis of 2-Fluoro-4-methylbenzoic acid, as detailed in the research paper "Synthesis of 2-fluoro-4-methylbenzoic acid" []. The synthesis involves a multi-step process where this compound undergoes diazotization, cyanidation, and finally hydrolysis to yield the desired 2-Fluoro-4-methylbenzoic acid. The researchers highlight the advantages of this synthetic route, including the readily available starting material, mild reaction conditions, and cost-effectiveness, making it suitable for industrial production [].
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